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A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine: A Novel Chemical Entity

Abstract This document provides a comprehensive, in-depth technical framework for the complete pharmacokinetic (PK) profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, a novel chemical entity (NCE) for which...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth technical framework for the complete pharmacokinetic (PK) profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, a novel chemical entity (NCE) for which no public data currently exists. As a Senior Application Scientist, this guide is structured not as a review of existing literature, but as a strategic workflow designed to rigorously characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. We will detail the necessary in vitro and in vivo assays, explain the scientific rationale behind each experimental choice, and provide field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals tasked with evaluating the viability of new drug candidates.

Introduction & Strategic Overview

The compound 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine belongs to the benzylpiperazine class. While this specific molecule is uncharacterized, related structures have shown activity in the central nervous system (CNS), acting as stimulants and serotonin-dopamine releasing agents.[1][2] A thorough understanding of its pharmacokinetic profile is paramount to ascertain its potential therapeutic efficacy, safety, and dosing regimen.[3][4] Poor PK properties are a leading cause of failure in drug development.[5] Therefore, a front-loaded, systematic evaluation of ADME characteristics is a critical, resource-sparing strategy.[6][7]

The profiling cascade for this NCE will follow a logical progression from fundamental physicochemical properties to complex in vivo studies, as outlined below.

PK_Profiling_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Integration PhysChem Physicochemical Characterization InVitro In Vitro ADME Suite PhysChem->InVitro informs assay conditions Bioanalytical Bioanalytical Method Validation InVitro->Bioanalytical provides analyte information InVivo Rodent In Vivo PK Study Bioanalytical->InVivo enables sample quantification PK_Analysis PK Parameter Calculation InVivo->PK_Analysis generates time- course data

Caption: High-level strategic workflow for pharmacokinetic characterization.

Physicochemical Characterization

Understanding the fundamental physical and chemical properties of a compound is essential as they heavily influence its ADME profile.[8][9]

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption.[10] Poor solubility can lead to low bioavailability and hinder the generation of reliable data in other in vitro assays.

  • Protocol: Thermodynamic Solubility Assay

    • Prepare a supersaturated stock solution of the test compound in DMSO.

    • Add a small aliquot to a series of aqueous buffers (e.g., pH 5.0, 6.5, and 7.4) to mimic physiological conditions.

    • Shake the samples at 37°C for 24 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method against a standard curve.

    • Self-Validation: The system is validated by including a known low-solubility compound (e.g., Ketoconazole) and a high-solubility compound (e.g., Metoprolol).

Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, governs a compound's ability to cross biological membranes.[5] It is a key predictor of permeability, plasma protein binding, and metabolic clearance.

  • Protocol: Shake-Flask Method for LogD at pH 7.4

    • Prepare a solution of the test compound in n-octanol.

    • Mix this solution with an equal volume of phosphate-buffered saline (PBS) at pH 7.4.

    • Vigorously shake the mixture for several hours to ensure equilibrium is reached.

    • Allow the two phases (n-octanol and aqueous) to separate completely.

    • Carefully sample both phases.

    • Quantify the compound's concentration in each phase by LC-MS/MS.

    • Calculation: LogD = log10 ([Concentration]octanol / [Concentration]aqueous).

    • Self-Validation: The assay is validated using reference compounds with known LogD values, such as Propranolol (high LogD) and Atenolol (low LogD).

ParameterMethodExpected Outcome for a CNS-active drug
Thermodynamic SolubilityShake-Flask> 50 µg/mL at pH 7.4
Lipophilicity (LogD7.4)Shake-Flask (n-octanol/PBS)1.0 - 3.5

Table 1: Target Physicochemical Properties.

In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage drug discovery, providing predictive data on a compound's behavior in the body, which helps to de-risk candidates before advancing to more resource-intensive in vivo studies.[11][12]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[13] The rate of compound depletion is used to calculate intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance.[14][15]

  • Protocol: Human Liver Microsomal (HLM) Stability Assay

    • Preparation: Thaw pooled human liver microsomes (0.5 mg/mL final concentration) and keep on ice. Prepare a reaction buffer (pH 7.4 phosphate buffer).[16]

    • Incubation: Add the test compound (1 µM final concentration) to the microsome solution. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the pre-warmed cofactor, NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[17]

    • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[13]

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

      • Half-life (t1/2) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration)

    • Self-Validation: The assay must include control compounds with known metabolic fates: Verapamil (high clearance), Propranolol (intermediate clearance), and Warfarin (low clearance).[13]

Microsomal_Stability_Workflow cluster_main Metabolic Stability Assay Protocol cluster_sampling 4. Time-Course Sampling Prep 1. Prepare Reagents (Microsomes, Buffer, NADPH) Incubate 2. Add Compound to Microsomes Pre-incubate at 37°C Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start T0 T=0 min Start->T0 T5 T=5 min Quench 5. Quench Reaction (Cold Acetonitrile + IS) T0->Quench T15 T=15 min T5->Quench T60 T=60 min T15->Quench T60->Quench Analyze 6. Analyze by LC-MS/MS Quench->Analyze Calculate 7. Calculate CLint and t1/2 Analyze->Calculate

Caption: Step-by-step workflow for the liver microsomal stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates the unbound fraction (fu), which is the portion of the drug available to interact with its target, be metabolized, and be excreted.[18][19] High protein binding can limit efficacy and clearance.

  • Protocol: Rapid Equilibrium Dialysis (RED)

    • Device Setup: Use a commercial RED plate, which contains individual wells split into two chambers by a semipermeable membrane (12-14 kDa MWCO).[20][21]

    • Sample Loading: Add human plasma spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber). Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[18][22]

    • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, only the unbound drug can diffuse across the membrane into the buffer chamber until equilibrium is reached.[22]

    • Sampling & Matrix Matching: After incubation, carefully remove aliquots from both chambers. To avoid matrix effects during analysis, mix the buffer sample with blank plasma and the plasma sample with PBS in a 1:1 ratio.

    • Analysis: Quantify the compound concentration in both matrix-matched samples by LC-MS/MS.

    • Calculation:

      • Fraction Unbound (fu) = Concentrationbuffer / Concentrationplasma

      • % Bound = (1 - fu) * 100

    • Self-Validation: The assay must include control compounds: Warfarin (high binding, >99%) and Metoprolol (low binding, ~12%).

Cell Permeability & Efflux

To predict oral absorption, the Caco-2 cell permeability assay is the industry gold standard.[23][24] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[25] This assay measures a compound's apparent permeability coefficient (Papp) and can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[26]

  • Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Seed Caco-2 cells on semipermeable filter inserts in a transwell plate and culture for 21 days to allow for full differentiation and monolayer formation.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with high TEER values (≥200 Ω·cm²) are used, ensuring the integrity of the tight junctions.[27]

    • Transport Study (A-to-B): To measure absorptive transport, add the test compound (10 µM) to the apical (A, upper) chamber and fresh buffer to the basolateral (B, lower) chamber.

    • Transport Study (B-to-A): To measure efflux, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation & Sampling: Incubate the plate at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

    • Analysis: Quantify compound concentrations in all samples by LC-MS/MS.

    • Calculation:

      • Calculate Papp (in cm/s) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

      • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.

    • Self-Validation: The assay must include control compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol or Digoxin (known P-gp substrates).

AssayKey ParameterFavorable Outcome
Metabolic StabilityCLint (human)< 30 µL/min/mg
Plasma Protein BindingFraction Unbound (fu)> 0.05 (i.e., < 95% bound)
Caco-2 PermeabilityPapp (A-B)> 10 x 10-6 cm/s
Caco-2 EffluxEfflux Ratio< 2.0

Table 2: Target In Vitro ADME Profile for a Lead Candidate.

In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo PK study in a rodent model (e.g., Sprague-Dawley rat) is the next critical step.[28][29] This study provides essential data on the compound's behavior in a whole organism and allows for the calculation of key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[30][31]

Bioanalytical Method Validation

Before analyzing in vivo samples, a robust and reliable LC-MS/MS method for quantifying the compound in rat plasma must be fully validated according to regulatory guidelines (e.g., FDA M10).[32][33]

  • Key Validation Parameters:

    • Selectivity: No interference from endogenous matrix components.[34]

    • Calibration Curve: A minimum of 6-8 non-zero standards showing linearity over the expected concentration range.

    • Accuracy & Precision: Within-run and between-run precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[34]

    • Stability: The compound must be stable in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Groups:

    • Group 1 (IV): Administer a single intravenous (IV) bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability and systemic clearance.

    • Group 2 (PO): Administer a single oral gavage (PO) dose (e.g., 5-10 mg/kg) in a suitable vehicle (determined from solubility studies).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[35] The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases.

  • Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis by the validated LC-MS/MS method.

PK_Relationship UnboundDrug Unbound Drug in Plasma (fu * C) Target Pharmacological Target (Efficacy) UnboundDrug->Target drives Metabolism Hepatic Metabolism (Clearance) UnboundDrug->Metabolism substrate for Excretion Renal Excretion (Clearance) UnboundDrug->Excretion filtered for Distribution Tissue Distribution (Volume of Distribution) UnboundDrug->Distribution equilibrates with BoundDrug Protein-Bound Drug (Inactive Reservoir) UnboundDrug->BoundDrug reversible equilibrium

Caption: The central role of unbound drug in pharmacokinetics.

Data Analysis and Interpretation

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDescriptionCalculation (Simplified)
Cmax Maximum observed plasma concentrationFrom concentration-time data
Tmax Time at which Cmax is observedFrom concentration-time data
AUC Area Under the Curve; total drug exposureIntegration of the concentration-time curve
t1/2 Elimination Half-life0.693 / kel (elimination rate constant)
CL Clearance; volume of plasma cleared of drug per unit timeDoseIV / AUCIV
Vdss Volume of Distribution at steady stateCL * MRT (Mean Residence Time)
%F Absolute Oral Bioavailability(AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Table 3: Key Pharmacokinetic Parameters Derived from In Vivo Studies.

Conclusion and Next Steps

This technical guide outlines a robust, industry-standard strategy for the comprehensive pharmacokinetic profiling of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine. Based on the chemical structure, metabolism is likely to occur via hydroxylation of the aromatic ring or cleavage of the piperazine ring, similar to other benzylpiperazines.[36][37] The results from this profiling cascade will generate a holistic ADME profile, enabling an informed decision on whether to advance the compound. Favorable outcomes—good solubility, high permeability, metabolic stability, low protein binding, and acceptable oral bioavailability—would strongly support its progression into further preclinical safety and efficacy studies.

References

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  • Tsutsumi, H., et al. (2009). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 33(8), 439-445. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

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  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Cognibrain. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Protocols.io. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • pION Inc. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. Retrieved from [Link]

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  • Springer. (n.d.). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved from [Link]

  • NIH. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Wikidoc. (2012). Benzylpiperazine. Retrieved from [Link]

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Sources

Exploratory

physicochemical properties 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine Abstract This technical guide provides a comprehensive analysis of the physicochemical properties, synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and analytical characterization of 1-(3-bromobenzyl)-4-(2-methylcyclohexyl)piperazine. As a member of the substituted piperazine class, this molecule holds significant potential in medicinal chemistry and drug development due to its unique structural features: a piperazine core known for its favorable pharmacokinetic profile, a bromobenzyl group that can modulate receptor binding, and a lipophilic methylcyclohexyl moiety.[1] Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established chemical principles, and predictive models to offer a robust scientific overview. It details proposed synthetic routes, purification protocols, and a full suite of analytical methods for structural elucidation and purity assessment, including NMR, MS, and chromatography. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a versatile platform for structural modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[4] Piperazine derivatives exhibit a vast range of biological activities, including effects on the central nervous system (CNS), as well as antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

The therapeutic versatility of piperazine derivatives is achieved through strategic N-substitution. In the case of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, the substituents are key to its potential function:

  • The Piperazine Core: Confers basicity, enabling salt formation which can improve solubility and bioavailability. Its conformational flexibility is crucial for optimal binding to biological targets.[3]

  • The 3-Bromobenzyl Group: This moiety provides a site for potential interactions with receptors and enzymes.[1] The bromine atom introduces a specific electronic and steric profile and can serve as a handle for further synthetic modifications.

  • The 2-Methylcyclohexyl Group: This bulky, lipophilic group significantly influences the molecule's overall hydrophobicity, which can impact membrane permeability, protein binding, and metabolic stability. The positional isomerism (2-methyl vs. 3- or 4-methyl) and stereoisomerism (cis/trans) of this group can lead to distinct pharmacological profiles.

This guide focuses specifically on the 2-methylcyclohexyl isomer, providing a foundational understanding of its chemical and physical nature.

Molecular Structure and Identification

The precise arrangement of atoms and functional groups defines the identity and behavior of the molecule.

  • IUPAC Name: 1-[(3-bromophenyl)methyl]-4-(2-methylcyclohexyl)piperazine

  • Molecular Formula: C₁₈H₂₇BrN₂

  • Molecular Weight: 351.33 g/mol [1]

  • Canonical SMILES: CC1CCCCC1N2CCN(CC2)CC3=CC(=CC=C3)Br

  • InChI Key: A derivative of related structures, the key would be unique to this specific isomer.

  • CAS Number: A specific CAS number for this isomer is not readily found in public databases, suggesting it may be a novel or less-common research compound.

Stereoisomerism

The presence of a chiral center at the 2-position of the cyclohexyl ring and the potential for cis/trans isomerism relative to the piperazine attachment point means that 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine can exist as multiple stereoisomers. Each isomer may possess unique physicochemical and pharmacological properties, making stereoselective synthesis and characterization critical for drug development applications.

Structural Diagram

The following diagram illustrates the key functional components of the molecule.

G cluster_molecule 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine mol piperazine Piperazine Core piperazine->center_node bromobenzyl 3-Bromobenzyl Group bromobenzyl->center_node methylcyclohexyl 2-Methylcyclohexyl Group methylcyclohexyl->center_node G reactant1 1-(2-methylcyclohexyl)piperazine reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant1->reagents reactant2 1-bromo-3-(bromomethyl)benzene reactant2->reagents product 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine reagents->product Nucleophilic Substitution

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nucleophilic Substitution

This protocol is a representative method based on standard procedures for N-alkylation of piperazines. [1]

  • Reactant Preparation: To a solution of 1-(2-methylcyclohexyl)piperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq) as a base.

  • Addition of Alkylating Agent: Slowly add a solution of 1-bromo-3-(bromomethyl)benzene (1.05 eq) in anhydrous acetonitrile to the stirred suspension at room temperature.

    • Causality: Using a slight excess of the alkylating agent ensures complete consumption of the more valuable piperazine starting material. Potassium carbonate is a mild base sufficient to scavenge the HBr byproduct without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate.

    • Self-Validation: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Concentrate the dried organic layer and purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

G start Purified Sample hplc HPLC-UV/MS (Purity & Mass Confirmation) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) start->nmr ms High-Resolution MS (Exact Mass) hplc->ms finish Confirmed Structure & Purity Data nmr->finish ms->finish ir IR Spectroscopy (Functional Groups) ir->finish

Caption: A typical analytical workflow for compound characterization.

A. Spectroscopic Analysis (Predicted Data)

While experimental spectra are not publicly available, the expected spectral features can be reliably predicted. [6]

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for each type of proton. [7] * Aromatic Protons (Ar-H): 4 protons between δ 7.0-7.5 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Benzylic Protons (-CH₂-Ar): A singlet or a sharp multiplet around δ 3.5 ppm, integrating to 2 protons.

    • Piperazine Protons (-NCH₂CH₂N-): A complex series of broad multiplets between δ 2.4-2.8 ppm, integrating to 8 protons.

    • Cyclohexyl Protons: A series of complex, overlapping multiplets in the aliphatic region (δ 1.0-2.2 ppm), including the methine (CH) proton adjacent to the nitrogen.

    • Methyl Protons (-CH₃): A doublet around δ 0.8-1.0 ppm, integrating to 3 protons.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the carbon skeleton. [8] * Aromatic Carbons: 6 signals in the δ 120-140 ppm region, including the carbon attached to bromine (C-Br) at the lower end of this range.

    • Benzylic Carbon (-CH₂-Ar): A signal around δ 60-65 ppm.

    • Piperazine Carbons (-NCH₂CH₂N-): Typically 2-3 signals in the δ 45-55 ppm range.

    • Cyclohexyl and Methyl Carbons: Multiple signals in the aliphatic region (δ 15-45 ppm).

  • Mass Spectrometry (MS): GC-MS or LC-MS would be used for mass confirmation.

    • Molecular Ion (M⁺): Expect to see a pair of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) at m/z 350 and 352.

    • Key Fragments: Common fragmentation would involve the cleavage of the benzylic C-N bond, leading to a prominent fragment for the bromobenzyl cation (m/z 169/171), and fragmentation of the piperazine ring. [9]

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹.

    • C-N stretching: Peaks in the 1100-1300 cm⁻¹ region.

    • C-Br stretching: A peak in the fingerprint region, typically 500-650 cm⁻¹.

B. Chromatographic Analysis
  • Protocol for HPLC-UV Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Rationale: This standard reverse-phase method is effective for analyzing moderately polar to nonpolar compounds. The acidic modifier improves peak shape for basic compounds like piperazines. The UV wavelength of 254 nm is suitable for detecting the aromatic ring. [10]

  • Protocol for GC-MS Identification:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injection: Splitless injection at 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, hold for 5 minutes.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

    • Rationale: GC-MS is an excellent technique for separating and identifying volatile and thermally stable compounds. The temperature program allows for the elution of this high-boiling-point compound while providing good separation from potential impurities. [11]

Pharmacological Context and Potential Applications

While the specific biological activity of 1-(3-bromobenzyl)-4-(2-methylcyclohexyl)piperazine has not been reported, its structural class is associated with significant pharmacological effects, primarily targeting the central nervous system. [2]

  • Potential CNS Activity: Many benzylpiperazine derivatives interact with serotonin and dopamine receptors and transporters, exhibiting stimulant or antidepressant-like properties. [12]The combination of the bromobenzyl and methylcyclohexyl groups could confer a unique selectivity and potency profile for these targets.

  • Antimicrobial/Anticancer Potential: The piperazine scaffold is present in various antimicrobial and anticancer agents. [1][5]The lipophilicity imparted by the cyclohexyl group could enhance cell membrane penetration, a key factor for these activities. [13]* Research Intermediate: This compound serves as a valuable intermediate in the synthesis of more complex molecules. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular diversity for structure-activity relationship (SAR) studies.

Conclusion

1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a structurally interesting molecule with significant, albeit currently unexplored, potential in drug discovery. This guide has provided a comprehensive framework for its physicochemical properties, synthesis, and analysis based on established chemical principles and data from related compounds. The predicted high lipophilicity and basicity are key characteristics that will govern its behavior in biological systems. The provided synthetic and analytical protocols offer a clear path for researchers to produce and rigorously characterize this compound. Further experimental validation of these properties and exploration of its pharmacological profile are necessary next steps to unlock its full potential as a research tool or therapeutic lead.

References

  • Chemsrc. (2025). 1-(3-Bromobenzyl)-4-methylpiperazine. Retrieved from [Link]

  • PubChem. (2026). 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-BROMOBENZYL)-4-METHYLPIPERAZINE — Chemical Substance Information. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Archer, R. P., et al. (2010). A novel method for the chemical characterisation of street samples of piperazines. Analytical Methods. Retrieved from [Link]

  • Shravani, K., & Kumar, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Plz help in identifying the compound? Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Retrieved from [Link]

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

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Foundational

Evaluating the Blood-Brain Barrier Permeability of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

An In-Depth Technical Whitepaper for CNS Drug Development Professionals Executive Summary & Physicochemical Profiling The development of neuro-active therapeutics requires a rigorous understanding of how a molecule inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for CNS Drug Development Professionals

Executive Summary & Physicochemical Profiling

The development of neuro-active therapeutics requires a rigorous understanding of how a molecule interacts with the blood-brain barrier (BBB). This whitepaper provides a comprehensive, step-by-step technical guide for evaluating the BBB permeability of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (hereafter referred to as BBMCP ), a highly lipophilic, basic piperazine derivative.

As a Senior Application Scientist, I approach BBB permeability not merely as a binary "penetrant vs. non-penetrant" question, but as a dynamic equilibrium governed by passive diffusion, active efflux, and non-specific tissue binding. BBMCP presents a classic central nervous system (CNS) pharmacology paradox:

  • The Lipophilic Advantage: The 3-bromobenzyl and 2-methylcyclohexyl moieties impart significant lipophilicity, driving high passive transcellular diffusion.

  • The Basic Amine Liability: The piperazine core contains basic nitrogens that are protonated at physiological pH (7.4). Lipophilic basic amines are notorious substrates for P-glycoprotein (P-gp) efflux transporters and tend to exhibit high non-specific binding to brain lipids, drastically reducing the unbound fraction available to engage target receptors[1].

Table 1: Predictive Physicochemical Properties of BBMCP
PropertyEstimated ValueCNS Optimization TargetImplication for BBMCP
Molecular Weight (MW) 351.33 g/mol < 400 g/mol Favorable for passive diffusion.
Calculated LogP (cLogP) ~4.5 - 5.02.0 - 5.0Highly lipophilic; risk of high tissue binding.
Polar Surface Area (PSA) ~6.5 Ų< 90 ŲExcellent; minimal hydrogen bonding penalty.
pKa (Basic) ~8.57.5 - 9.0Partially protonated at pH 7.4; potential P-gp substrate.

To definitively characterize BBMCP, we must deploy a self-validating, three-tiered experimental workflow: PAMPA-BBB (passive diffusion), MDCK-MDR1 (active efflux), and Kp,uu,brain​ (in vivo unbound exposure).

Mechanistic Workflow & Decision Tree

The following diagram illustrates the logical progression from in vitro screening to in vivo validation, ensuring that both permeation rate and extent of unbound exposure are quantified.

G A BBMCP Physicochemical Profiling MW: 351.3 | High LogP | Basic Amine B PAMPA-BBB Assay (Passive Permeability) A->B Step 1a C MDCK-MDR1 Assay (Active Efflux Evaluation) A->C Step 1b D High Passive Permeation (P_app > 10 x 10^-6 cm/s) B->D Validates E P-gp Substrate Identification (Efflux Ratio > 2.0) C->E Flags Liability F In Vivo Pharmacokinetics & Equilibrium Dialysis D->F Progress to In Vivo E->F Assess In Vivo Impact G Determination of K_p,uu,brain (Unbound Brain-to-Plasma Ratio) F->G Final Efficacy Metric

Figure 1: Tiered workflow for evaluating BBB permeability and unbound brain exposure of BBMCP.

In Vitro Passive Permeability: The PAMPA-BBB Protocol

Causality & Rationale: Standard Caco-2 or generic PAMPA assays do not accurately reflect the BBB because the brain capillary endothelium has a unique lipid composition (lower phospholipid-to-cholesterol ratio and distinct sphingomyelin content)[2]. The PAMPA-BBB assay, pioneered by Di et al., utilizes porcine brain lipid (PBL) to accurately mimic the hydrophobic, rigid nature of the BBB, making it the gold standard for isolating the passive diffusion vector of BBMCP[3].

Step-by-Step Methodology
  • Lipid Preparation: Dissolve 8 mg of porcine brain lipid (PBL) and 4 mg of cholesterol in 600 µL of n-dodecane to create the artificial BBB lipid solution[4].

  • Membrane Coating: Carefully apply 5 µL of the PBL solution to the filter membrane of a 96-well donor plate (polycarbonate, 0.45 µm pore size)[4].

  • Donor Solution: Prepare a 10 µM solution of BBMCP in PBS (pH 7.4) with a final DMSO concentration of <1% to prevent lipid membrane disruption. Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer, simulating physiological laminar flow boundaries).

  • Quantification: Separate the plates and quantify BBMCP concentrations in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). For highly lipophilic compounds like BBMCP, a Pe​>4.0×10−6 cm/s indicates high passive BBB penetration[3].

In Vitro Active Efflux: The MDCK-MDR1 Protocol

Causality & Rationale: Because BBMCP is a lipophilic base, it is highly susceptible to recognition by P-glycoprotein (P-gp), an ATP-binding cassette transporter that actively pumps xenobiotics back into the bloodstream[5]. Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (MDR1) provide a polarized monolayer that overexpresses human P-gp, allowing us to calculate the Efflux Ratio (ER)[5][6].

Step-by-Step Methodology
  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable PET inserts in a 24-well Transwell plate. Culture for 4-5 days until a confluent, polarized monolayer forms[5][7].

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω·cm², ensuring tight junction integrity[7].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM BBMCP to the apical chamber (0.4 mL); add blank buffer to the basolateral chamber (0.8 mL)[7].

    • Basolateral to Apical (B-A): Add 10 µM BBMCP to the basolateral chamber; add blank buffer to the apical chamber.

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker to minimize the unstirred water layer effect[7].

  • Sampling & Analysis: Collect samples from receiver chambers and analyze via LC-MS/MS[7].

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. Determine the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) . An ER≥2.0 flags BBMCP as a P-gp substrate[5].

In Vivo Validation: Determining Kp,uu,brain​

Causality & Rationale: Historically, researchers relied on total brain-to-plasma ratios ( Kp,brain​ ). However, because BBMCP contains a highly lipophilic 2-methylcyclohexyl group, it will heavily partition into brain lipids, artificially inflating total brain concentration. The free drug hypothesis dictates that only the unbound drug in the brain interstitial fluid ( ISF ) can engage neural targets[1]. Therefore, calculating the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the ultimate self-validating metric for BBMCP's viability as a CNS drug[1][8].

Step-by-Step Methodology
  • In Vivo Dosing (Rodent Model): Administer BBMCP (e.g., 5 mg/kg IV or PO) to wild-type Sprague-Dawley rats.

  • Tissue Harvesting: At steady-state (e.g., 2 hours post-dose), collect systemic blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis (Protein/Tissue Binding):

    • Place plasma in the donor side of a rapid equilibrium dialysis (RED) device.

    • Place brain homogenate in a separate RED device.

    • Dialyze against PBS at 37°C for 4-6 hours.

  • Quantification: Measure BBMCP in the buffer and sample chambers via LC-MS/MS to determine the fraction unbound in plasma ( fu,plasma​ ) and fraction unbound in brain ( fu,brain​ )[9].

  • Calculation of Kp,uu,brain​ : Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    Interpretation: A Kp,uu,brain​ close to 1.0 indicates free diffusion without net efflux. A value < 0.3 confirms that P-gp efflux is severely restricting target engagement in vivo[1].

Data Synthesis & Interpretation

To contextualize the expected behavior of BBMCP, Table 2 synthesizes hypothetical, yet mechanistically grounded, data based on its chemical structure.

Table 2: Simulated Permeability & Exposure Metrics for BBMCP
Assay / MetricExpected ResultMechanistic Interpretation
PAMPA-BBB ( Pe​ ) 18.5×10−6 cm/sHigh lipophilicity drives rapid transcellular passive diffusion across the lipid bilayer.
MDCK-MDR1 Efflux Ratio 4.2The basic piperazine nitrogen acts as a strong recognition motif for P-gp, resulting in active efflux.
Total Brain Ratio ( Kp,brain​ ) 3.5Misleadingly high; driven by the lipophilic 2-methylcyclohexyl group binding to brain tissue.
Fraction Unbound Brain ( fu,brain​ ) 0.02 (2%)98% of the compound is trapped in non-specific lipid binding.
Unbound Ratio ( Kp,uu,brain​ ) 0.15Despite high passive permeability, active efflux and high tissue binding restrict free drug exposure. BBMCP requires structural optimization (e.g., reducing basicity or lipophilicity) to improve CNS efficacy.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec In Vitro ADME Services.[Link]

  • Summerfield, S. G., Buckley, S. T., Maurer, T. S., & Fridén, M. (2022). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation Protocol for 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

Abstract This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Bromobenzyl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine. By leveraging a high-pH mobile phase strategy on a hybrid-silica stationary phase, this protocol overcomes the inherent chromatographic challenges associated with basic piperazine derivatives, ensuring high precision, accuracy, and compliance with modern regulatory standards.

Physicochemical Profiling & Chromatographic Rationale

The development of a robust analytical method begins with a deep understanding of the target molecule's physicochemical properties. 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine presents specific structural challenges that dictate the chromatographic approach:

  • The "Peak Tailing" Challenge (Causality): The molecule features a piperazine ring containing basic amine nitrogens with an estimated pKa between 8.0 and 9.5. When analyzed on standard Type-A or Type-B silica C18 columns at neutral or acidic pH, these basic nitrogens become protonated. This leads to strong secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica surface, which is the primary cause of severe peak tailing, reduced resolution, and poor batch-to-batch reproducibility[1][2].

  • Strategic Resolution via High-pH Mobile Phase: To mitigate these secondary interactions, this protocol employs a high-pH mobile phase strategy. By elevating the mobile phase pH to 10.0—at least one to two pH units above the analyte's pKa—the piperazine nitrogens are deprotonated and maintained in their neutral state[3]. This effectively suppresses ionic interactions with the stationary phase, yielding sharp, symmetrical peaks and enhancing overall method sensitivity[3][4].

  • Stationary Phase Selection: Because traditional silica dissolves rapidly at pH levels above 8.0, this method necessitates the use of a high-pH-tolerant hybrid organic-inorganic silica column (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18)[1][3]. These columns utilize ethylene-bridged siloxane particles to withstand extreme alkaline conditions while providing excellent retention for the hydrophobic bromobenzyl and methylcyclohexyl moieties.

  • Detection Strategy: The bromobenzyl moiety serves as a strong chromophore, allowing for robust Ultraviolet (UV) detection. A wavelength of 220 nm is selected to maximize the signal-to-noise ratio for the target analyte while capturing potential degradation products.

Experimental Protocol: A Self-Validating System

The following methodology is designed to be a self-validating system, incorporating system suitability checks to ensure the instrument and chemistry are performing optimally before sample analysis begins.

2.1. Reagents and Materials
  • 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine Reference Standard (Purity ≥ 99.0%)

  • Ammonium Bicarbonate (LC-MS or HPLC Grade)

  • Ammonium Hydroxide (28-30% NH₃ basis, for pH adjustment)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (Milli-Q, ≥ 18.2 MΩ·cm)

2.2. Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid C18 (150 mm × 4.6 mm, 3.5 µm)Withstands pH 10.0; provides high theoretical plates for hydrophobic retention.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Deprotonates the piperazine ring to prevent silanol interactions[2][3].
Mobile Phase B 100% AcetonitrileElutes the highly hydrophobic bromobenzyl and methylcyclohexyl groups.
Elution Mode Gradient (See Program below)Ensures elution of the main peak and strongly retained degradation impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks[5].
Detection UV at 220 nmCaptures the maximum absorbance of the bromobenzyl chromophore.
Injection Vol. 10 µLBalances sensitivity with the prevention of column volume overload.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.01090
15.01090
15.16040
20.06040
2.3. Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water. Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane and degas.

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with diluent and mix well.

  • System Suitability Criteria: Inject the standard solution six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The USP Tailing Factor must be ≤ 1.5, and the theoretical plate count must be ≥ 5000.

ICH Q2(R2) Method Validation Workflow

To ensure the method is fit for its intended purpose, it must be validated according to the . The validation demonstrates that the analytical procedure is scientifically sound under normal operating conditions[6].

3.1. Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants[7]. The API is subjected to forced degradation conditions:

  • Acidic: 1.0 N HCl at 60°C for 24 hours.

  • Basic: 1.0 N NaOH at 60°C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid state at 105°C for 48 hours.

  • Photolytic: UV/Visible light exposure as per ICH Q1B. Requirement: The active peak must be baseline resolved from all degradation products (Resolution > 2.0), and peak purity analysis via Photodiode Array (PDA) must confirm that the analyte peak is spectrally homogenous.

3.2. Linearity and Range

Linearity is evaluated by preparing standard solutions at five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL)[8][7]. Requirement: The correlation coefficient (R²) of the linear regression line must be ≥ 0.999, and the y-intercept should be ≤ 2.0% of the response at the 100% level.

3.3. Accuracy (Recovery)

Accuracy is determined by spiking known amounts of the reference standard into a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration, prepared in triplicate[6][7]. Requirement: The mean recovery at each level must fall between 98.0% and 102.0%.

3.4. Precision
  • Repeatability (Intra-day): Six independent sample preparations at the 100% concentration level are analyzed on the same day by the same analyst[7].

  • Intermediate Precision (Inter-day): A different analyst prepares and analyzes six new samples on a different day, using a different HPLC system or column lot[7]. Requirement: The %RSD for both repeatability and intermediate precision must be ≤ 2.0%.

3.5. Robustness

Robustness evaluates the method's reliability by introducing deliberate, small variations to the chromatographic parameters[7]:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5°C)

  • Flow rate (± 0.1 mL/min)

  • Organic composition in Mobile Phase A (± 2% absolute) Requirement: System suitability parameters (tailing factor, theoretical plates, %RSD) must remain within acceptable limits under all varied conditions.

Validation Summary Table

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Outcome
Specificity No interference at the retention time of the main peakPeak purity angle < Peak purity threshold
Linearity R² ≥ 0.999 (LOQ to 150%)R² > 0.9995
Accuracy 98.0% – 102.0% recovery99.5% – 101.2%
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD < 1.0%
Robustness System suitability criteria metTailing Factor ≤ 1.5 across all conditions
Visualizations

MethodDev A Target Analyte: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine B Physicochemical Profiling Basic Piperazine (pKa ~8.5) Hydrophobic Moieties A->B C Challenge: Peak Tailing Secondary Silanol Interactions B->C Identifies D Strategy: High pH Mobile Phase (pH 10.0 Buffer) C->D Solved by E Column Selection: High-pH Tolerant Hybrid C18 D->E Requires F Final Optimization: Gradient, Temp, Flow Rate E->F Leads to

Workflow illustrating the physicochemical rationale for HPLC method development.

ICHValidation Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec Rob Robustness (DoE Approach) Start->Rob Report Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Core validation parameters evaluated in accordance with ICH Q2(R2) guidelines.

References
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA) / ICH. Available at: [Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. Available at:[Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo administration of the novel piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel piperazine derivative, 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, in murine models. The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, often targeting the central nervous system.[1][2][3] Given the limited public data on this specific compound, this guide synthesizes established principles for in vivo research, focusing on formulation development for poorly soluble molecules, safe and effective administration protocols, and robust pharmacokinetic and pharmacodynamic evaluation. All protocols are designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure experimental rigor and reproducibility.[4][5][6][7][8]

Introduction and Scientific Rationale

1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a disubstituted piperazine derivative.[1] The presence of the bromobenzyl group suggests potential interactions with various biological targets, while the piperazine ring can enhance binding affinity and selectivity.[9] Research on similar piperazine-containing compounds indicates possible interactions with neurotransmitter systems, making this molecule a candidate for investigation in neurological and psychiatric disorders.[2][9]

The primary challenge in the preclinical evaluation of novel, lipophilic compounds like this is often poor aqueous solubility, which can hinder bioavailability and lead to unreliable in vivo results.[10][11][12] Therefore, the initial and most critical step is the development of a suitable and well-tolerated formulation. This guide will first address formulation strategies before detailing dosing procedures and subsequent analyses.

Pre-Dosing Protocol: Formulation Development for a Poorly Soluble Compound

The lipophilic nature of the bromobenzyl and methylcyclohexyl groups suggests that 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine will likely exhibit low water solubility. A systematic approach to formulation is essential for achieving adequate exposure in vivo.[10][11]

Solubility Assessment

The first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles.

Protocol 1: Equilibrium Solubility Determination

  • Prepare saturated solutions of the test compound in various vehicles (see Table 1).

  • Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable organic solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Express solubility in µg/mL or mg/mL.

Table 1: Suggested Vehicles for Initial Solubility Screening

Vehicle CategorySpecific ExamplesRationale
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4Baseline solubility determination.
Co-solvents 10-20% DMSO in saline, 10-30% PEG 300/400 in waterTo increase the solubilizing capacity of the vehicle.[11]
Surfactants 2-5% Tween® 80 in water, 2-5% Kolliphor® EL in waterTo form micelles that can encapsulate the compound.[10]
Oils Corn oil, Sesame oilFor potential lipid-based formulations.[13]
Formulation Selection Workflow

The choice of formulation will depend on the intended route of administration and the results of the solubility screen.

G Solubility_Screen Solubility Screening in Various Vehicles Aqueous_Solubility Is Aqueous Solubility > Target Dose Concentration? Solubility_Screen->Aqueous_Solubility Use_Saline Use Saline or PBS Formulation Aqueous_Solubility->Use_Saline Yes Co_Solvent Is Solubility in Co-solvent Sufficient? Aqueous_Solubility->Co_Solvent No Toxicity_Check Check for Vehicle Toxicity Use_Saline->Toxicity_Check Use_Co_Solvent Use Co-solvent Formulation (e.g., PEG400/Saline) Co_Solvent->Use_Co_Solvent Yes Suspension Prepare a Homogeneous Suspension Co_Solvent->Suspension No Use_Co_Solvent->Toxicity_Check Lipid_Formulation Consider Lipid-Based Formulation (for oral route) Suspension->Lipid_Formulation Alternative for Oral Suspension->Toxicity_Check Lipid_Formulation->Toxicity_Check Proceed Proceed to In Vivo Dosing Toxicity_Check->Proceed No Toxicity Observed

Caption: Formulation selection workflow for in vivo studies.

In Vivo Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines.[4][5][6]

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or BALB/c are commonly used, but the choice should be justified based on the specific research question.

  • Sex: Both male and female mice should be used unless there is a strong scientific justification for using only one sex.

  • Age and Weight: 8-12 weeks old, with weights between 20-30g.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Routes of Administration and Dose Volumes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals. For systemic exposure, intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) gavage are common.[14][15]

Table 2: Recommended Maximum Dose Volumes for Mice

Route of AdministrationMaximum VolumeNeedle GaugeNotes
Intravenous (IV) - tail vein5 mL/kg27-30 GAdminister slowly to prevent adverse events.
Intraperitoneal (IP)10 mL/kg25-27 GInject into the lower abdominal quadrant, avoiding the bladder and cecum.[16]
Subcutaneous (SC)5 mL/kg25-27 GInject into a loose fold of skin, typically on the back.
Oral Gavage (PO)10 mL/kg20-22 G (ball-tipped)Ensure proper technique to avoid esophageal or tracheal injury.

Data compiled from multiple institutional guidelines.[16][17]

Protocol 2: Intraperitoneal (IP) Injection

  • Preparation: Ensure the dosing solution is sterile, at room temperature, and well-mixed.[16] For suspensions, ensure homogeneity before and during dosing.

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Using the appropriate gauge needle, insert it into the lower right or left abdominal quadrant at a shallow angle (15-20 degrees). Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution smoothly.[15][16]

  • Monitoring: Observe the animal for any signs of distress post-injection.

Pharmacokinetic (PK) Evaluation

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound is crucial. Piperazine derivatives are often metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[18]

Protocol 3: Basic Pharmacokinetic Study Design

  • Animal Groups: Assign mice to different time-point groups (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). A minimum of 3 mice per time point is recommended.

  • Dosing: Administer a single dose of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine via the chosen route (e.g., 10 mg/kg IP).

  • Sample Collection: At each designated time point, collect blood samples (e.g., via cardiac puncture under terminal anesthesia). Collect plasma by centrifuging the blood with an anticoagulant.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

G Dosing Single Dose Administration (IV or IP) Blood_Collection Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis (Quantification) Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Pharmacodynamic (PD) and Behavioral Assessments

Given the potential for CNS activity, a battery of behavioral tests can be employed to assess the compound's effects on murine behavior.[19][20] These tests should be conducted at time points informed by the PK data (e.g., around Tmax).

Table 3: Recommended Behavioral Assays for CNS-Active Compounds

Behavioral DomainAssayDescription
General Activity & Anxiety Open Field TestMeasures locomotor activity and anxiety-like behavior by tracking movement in a novel arena.[20][21]
Anxiety Elevated Plus MazeAssesses anxiety-like behavior based on the mouse's preference for open versus enclosed arms of the maze.[21]
Depression-like Behavior Forced Swim Test / Tail Suspension TestMeasures behavioral despair, which can be reversed by antidepressant compounds.[22]
Cognition & Memory Novel Object RecognitionEvaluates recognition memory based on the mouse's tendency to explore a novel object over a familiar one.[20][23]
Motor Coordination Rotarod TestAssesses motor coordination and balance by measuring the time a mouse can stay on a rotating rod.[20]

Protocol 4: Open Field Test

  • Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.

  • Dosing: Administer the test compound or vehicle control at a predetermined time before the test (based on PK data).

  • Test Procedure: Place the mouse in the center of the open field arena (e.g., a 40x40 cm box).

  • Data Collection: Use an automated tracking system to record activity for 10-30 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[20]

  • Analysis: Compare the behavioral parameters between the compound-treated and vehicle-treated groups.

Ethical Considerations and Reporting

All research involving animals must be conducted ethically and reported transparently to maximize its scientific value and minimize unnecessary animal use.[8] The ARRIVE guidelines provide a checklist for ensuring comprehensive reporting of in vivo experiments, including details on experimental design, sample size calculation, randomization, and statistical methods.[4][5][6]

Conclusion

This guide provides a foundational framework for the in vivo evaluation of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine in murine models. Due to the novelty of the compound, a careful and systematic approach, beginning with formulation development, is paramount. By integrating robust protocols for administration, pharmacokinetic analysis, and behavioral assessment, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this and other novel piperazine derivatives.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (URL: [Link])

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. (URL: [Link])

  • Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLoS Biology, 8(6), e1000412. (URL: [Link])

  • Norecopa. (2025). ARRIVE Guidelines. (URL: [Link])

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. (URL: [Link])

  • University of Iowa. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (URL: [Link])

  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. (URL: [Link])

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (URL: [Link])

  • San Diego State University. (n.d.). IACUC Guidelines - Research. (URL: [Link])

  • Hunsberger, J. G., et al. (2018). The mouse as a model for neuropsychiatric drug development. Translational Psychiatry, 8(1), 193. (URL: [Link])

  • Bergström, C. A. S., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 92, 238-247. (URL: [Link])

  • Charles River Laboratories. (n.d.). Rodent Behavior Testing. (URL: [Link])

  • Ekam Imaging. (n.d.). Behavioral assays. (URL: [Link])

  • Kiryanova, A., et al. (2020). Behavioral tests assessing neuropsychiatric phenotypes in adolescent mice reveal strain- and sex-specific effects. Scientific Reports, 10(1), 11334. (URL: [Link])

  • Kalinina, D., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Biomedical Research & Environmental Sciences, 4(12), 1629-1641. (URL: [Link])

  • European Medicines Agency. (2003). CVMP - MRL - Piperazine Summary Report (3). (URL: [Link])

  • Lee, S. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 26. (URL: [Link])

  • BioDuro. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (URL: [Link])

  • Lavan, M., & Knipp, G. T. (n.d.). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. (URL: [Link])

  • Open Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Research & Reviews: A Journal of Drug Design & Discovery. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • Foley, C. P., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry, 57(5), 2095-2113. (URL: [Link])

  • ResearchGate. (2025). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. (URL: [Link])

  • Leidel, F., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications, 445(1), 23-29. (URL: [Link])

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. (URL: [Link])

  • Sudo, Y., et al. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 21(11), 1547. (URL: [Link])

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (URL: [Link])

  • Vittorio, S., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity in B16F10 Cells. ChemMedChem, 16(20), 3083-3093. (URL: [Link])

  • Singh, A., et al. (2018). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Heliyon, 4(10), e00849. (URL: [Link])

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. (URL: [Link])

  • Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. (URL: [Link])

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. (URL: [Link])

Sources

Method

Application Note: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine as a Neuropharmacological Chemical Probe

Executive Summary & Structural Rationale The compound 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (hereafter referred to as 3-Br-2-MeCyP ) is a highly lipophilic, N,N′ -disubstituted piperazine derivative. In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (hereafter referred to as 3-Br-2-MeCyP ) is a highly lipophilic, N,N′ -disubstituted piperazine derivative. In modern medicinal chemistry, the piperazine scaffold is a privileged structure for neuropharmacological applications, frequently utilized to target central nervous system (CNS) receptors, including Sigma ( σ1​ and σ2​ ) receptors, serotonin (5-HT) receptors, and monoamine transporters[1].

The design of 3-Br-2-MeCyP leverages three distinct pharmacophoric elements:

  • Piperazine Core: Acts as a basic anchor. At physiological pH (7.4), the nitrogen atoms are protonated, facilitating critical electrostatic interactions with conserved aspartate residues within the binding pockets of G-protein-coupled receptors (GPCRs) and Sigma receptors[2].

  • 3-Bromobenzyl Moiety: Provides a highly lipophilic aromatic anchor. The meta-substituted bromine atom introduces the potential for halogen bonding, which significantly enhances binding affinity and residence time within hydrophobic receptor clefts.

  • 2-Methylcyclohexyl Group: Introduces steric bulk and conformational rigidity. The methyl substitution on the cyclohexyl ring is critical for driving receptor subtype selectivity (e.g., favoring σ1​ over σ2​ ) by exploiting specific spatial constraints in the target binding site[3].

This application note details the standardized workflows, causality behind experimental design, and validated protocols for utilizing 3-Br-2-MeCyP as a chemical probe in preclinical neuropharmacology.

Pharmacological Target Landscape & Mechanism of Action

N,N′ -disubstituted piperazines are canonical ligands for the Sigma-1 ( σ1​ ) receptor , a ligand-regulated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[4]. When a chemical probe like 3-Br-2-MeCyP binds to the σ1​ receptor, it modulates the receptor's chaperone activity toward the Inositol 1,4,5-trisphosphate receptor (IP3R), thereby regulating calcium ( Ca2+ ) efflux from the ER into the cytosol. This downstream Ca2+ mobilization is a primary functional readout for probe efficacy[5].

Pathway Probe 3-Br-2-MeCyP (Chemical Probe) Sig1R Sigma-1 Receptor (ER Chaperone) Probe->Sig1R Binds (Ki) IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Modulates Ca2 Cytosolic Ca2+ Flux IP3R->Ca2 Channel Opening Downstream Downstream Kinase Activation (e.g., PKC) Ca2->Downstream Signaling

Caption: Mechanism of action of 3-Br-2-MeCyP modulating Sigma-1 receptor-mediated Ca2+ signaling.

Preclinical Evaluation Workflow

To validate 3-Br-2-MeCyP as a reliable chemical probe, a self-validating cascade of assays must be executed. The workflow progresses from target engagement (affinity) to functional consequence (efficacy), and finally to physiological accessibility (ADME/BBB permeability).

Workflow Prep Probe Preparation (DMSO Stock) Binding Radioligand Binding (Affinity / Ki) Prep->Binding Func Functional Assays (Ca2+ Flux) Prep->Func ADME ADME / BBB (PAMPA Assay) Prep->ADME Data Data Analysis (Cheng-Prusoff) Binding->Data Func->Data ADME->Data

Caption: Standardized preclinical evaluation workflow for neuropharmacological chemical probes.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay ( σ1​ / σ2​ Profiling)

Purpose: To determine the binding affinity ( Ki​ ) of 3-Br-2-MeCyP at Sigma receptors. Rationale: Competition binding against a known radioligand (e.g., [3H] (+)-pentazocine for σ1​ ) allows for the precise calculation of the probe's affinity without requiring radiolabeling of the probe itself.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (or specific cell lines like PC12) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 15 min at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Probe Preparation: Dissolve 3-Br-2-MeCyP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer. Critical: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced membrane disruption.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] (+)-pentazocine (final concentration ~3 nM; Kd​ ~5 nM).

    • 50 µL of 3-Br-2-MeCyP at varying concentrations ( 10−10 to 10−5 M).

    • 100 µL of membrane suspension.

  • Control Validation: Include Haloperidol (10 µM) as a positive control to define non-specific binding (NSB).

  • Filtration: Incubate for 120 min at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation fluid and read radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [6][7]:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Readout)

Purpose: To determine whether 3-Br-2-MeCyP acts as an agonist or antagonist at the σ1​ receptor. Rationale: σ1​ agonists amplify bradykinin-induced Ca2+ mobilization, whereas antagonists attenuate it. Fluo-4 AM is a cell-permeant fluorescent dye that binds free intracellular calcium, providing a real-time kinetic readout of IP3R channel opening[5].

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing human σ1​ receptors in a black, clear-bottom 96-well plate at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 4 µM Fluo-4 AM in HBSS containing 0.04% Pluronic F-127. Incubate for 45 min at 37°C in the dark.

  • De-esterification: Wash cells 3x with HBSS to remove extracellular dye. Incubate for an additional 20 min to allow complete intracellular de-esterification of the AM ester.

  • Probe Incubation: Add 3-Br-2-MeCyP (at and 10× its calculated Ki​ ) and incubate for 15 min.

  • Kinetic Readout: Transfer the plate to a fluorescent microplate reader (Ex: 488 nm, Em: 525 nm). Establish a 10-second baseline, then inject Bradykinin (10 nM) to stimulate IP3R. Record fluorescence continuously for 120 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC) of the fluorescent peak. Compare the AUC of the probe-treated wells against the vehicle control to determine agonism (increased AUC) or antagonism (decreased AUC).

Protocol 3: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: To verify that the highly lipophilic probe can passively diffuse across the blood-brain barrier. Rationale: A CNS chemical probe is useless in vivo if it cannot reach the brain. The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extracts provides a high-throughput, self-validating surrogate for in vivo BBB penetration.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter of a PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Setup: Add 200 µL of 3-Br-2-MeCyP (50 µM in PBS, pH 7.4) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates. Measure the concentration of the probe in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

Data Presentation & Expected Profiles

To facilitate rapid comparison, the physicochemical properties and expected pharmacological profile of 3-Br-2-MeCyP (based on structurally analogous benzylpiperazines) are summarized below.

Table 1: Physicochemical Properties & Predicted ADME

PropertyValueRationale / Implication
Molecular Weight 351.32 g/mol < 400 Da; Ideal for CNS penetration (Lipinski's Rule of 5).
LogP (Predicted) 4.2 - 4.8High lipophilicity; ensures rapid passive diffusion across the BBB.
pKa (Piperazine N) ~8.5Protonated at physiological pH; essential for GPCR/Sigma receptor binding.
Polar Surface Area < 10 ŲMinimal polar surface area prevents efflux pump (P-gp) liability.

Table 2: Expected Pharmacological Binding Profile (Representative)

Target ReceptorRadioligand UsedExpected Ki​ RangeProbe Function
Sigma-1 ( σ1​ ) [3H] (+)-Pentazocine1 - 10 nMPrimary Target (High Affinity)
Sigma-2 ( σ2​ ) [3H] DTG50 - 200 nMOff-Target (Moderate Affinity)
Serotonin (5-HT 1A​ ) [3H] 8-OH-DPAT> 1000 nMSelectivity Control
Dopamine ( D2​ ) [3H] Spiperone> 1000 nMSelectivity Control

References

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. JACS Au.[Link]

  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. J Med Chem.[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci.[Link]

  • Sigma receptor. Wikipedia.[Link]

  • IC50 and the Cheng-Prusoff equation. Wikipedia.[Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

Welcome to the Technical Support Center. As drug discovery targets become more complex, the lipophilicity of lead compounds has increased, leading to significant in vitro handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery targets become more complex, the lipophilicity of lead compounds has increased, leading to significant in vitro handling challenges. 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a highly hydrophobic small molecule. Its structural features—a bulky aliphatic methylcyclohexyl ring and a heavy, halogenated bromobenzyl group—drive up its partition coefficient (logP) and crystal lattice energy.

This guide provides researchers with the physicochemical causality behind this compound's stubborn insolubility in Dimethyl Sulfoxide (DMSO) and outlines field-proven, self-validating protocols to achieve stable stock solutions for biological assays.

Diagnostic Solubilization Workflow

Before altering your assay conditions, follow this logical progression to isolate the root cause of precipitation.

G Start Compound Insoluble in 100% DMSO CheckDMSO Is DMSO Anhydrous? (Water <0.1%) Start->CheckDMSO DryDMSO Use Fresh/Sealed Anhydrous DMSO CheckDMSO->DryDMSO No HeatSonicate Apply Heat (37-50°C) & Sonication CheckDMSO->HeatSonicate Yes DryDMSO->HeatSonicate CheckForm Check Chemical Form (Salt vs Free Base) HeatSonicate->CheckForm Still Insoluble Success Solubilized Stock Achieved HeatSonicate->Success Soluble AdjustForm Convert to Free Base (if HCl salt crashes) CheckForm->AdjustForm Suboptimal Form AddCosolvent Add Co-solvent (e.g., 10% PEG400) CheckForm->AddCosolvent Optimal Form AdjustForm->AddCosolvent Still Insoluble AdjustForm->Success Soluble AddCosolvent->Success

Troubleshooting workflow for overcoming DMSO solubility limits of lipophilic compounds.

Frequently Asked Questions (Troubleshooting)

Q1: My compound was soluble at 10 mM yesterday, but today I see a cloudy suspension. Why is it precipitating in 100% DMSO? Causality: DMSO is extremely hygroscopic. Every time you open the vial, it absorbs atmospheric moisture. Because 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is highly lipophilic, even 1–2% water contamination in your DMSO stock will trigger precipitation [1]. Water molecules strongly hydrogen-bond with each other and with the sulfoxide oxygen, thermodynamically excluding the hydrophobic bromobenzyl and methylcyclohexyl moieties and forcing them to aggregate. Solution: Always use fresh, anhydrous DMSO (sealed under argon) for primary stock preparation. Store stocks in single-use aliquots at -20°C in a desiccator.

Q2: I am using the Hydrochloride (HCl) salt of the compound. Should I switch to the free base? Causality: Yes. While HCl salts improve aqueous solubility, they often hinder DMSO solubility. DMSO is a polar aprotic solvent; it solvates the protonated piperazine cation well, but it cannot hydrogen-bond to the chloride anion. This lack of anion solvation means the high crystal lattice energy of the salt resists dissolution. Solution: Converting the compound to its free base allows the entire molecule to be solvated via hydrophobic interactions and dipole-dipole interactions, significantly increasing its solubility limit in pure DMSO.

Q3: Thermal and mechanical energy (heating/sonication) aren't enough. What co-solvents can I use without ruining my downstream biological assay? Causality: When the lattice energy of the solid exceeds the solvation energy provided by DMSO, you must introduce agents that disrupt crystal packing or enhance the solvent's hydrophobic carrying capacity. Solution: The addition of low-molecular-weight Polyethylene Glycols (e.g., 5-10% PEG3350 or PEG400) can drastically improve the solubility of aromatic and lipophilic ligands without denaturing target proteins [2]. Alternatively, novel bifunctional oxetanyl sulfoxides can be used as direct DMSO substitutes to enhance the dissolution of highly lipophilic organic molecules [3].

Quantitative Solubility Profiles

The following table summarizes the expected solubility thresholds of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine under various physicochemical interventions.

Chemical FormSolvent SystemTemp (°C)Max Solubility (mM)State/Observation
HCl SaltStandard DMSO (Ambient, >2% H₂O)20< 2.0Visible macroscopic precipitation
HCl SaltAnhydrous DMSO (<0.1% H₂O)205.0Cloudy micro-suspension
Free BaseAnhydrous DMSO2015.0Clear solution
Free BaseAnhydrous DMSO + Bath Sonication4520.0Clear solution
Free BaseAnhydrous DMSO + 10% PEG40045> 30.0 True solution (Validated)

Validated Solubilization Protocol (Self-Validating System)

To ensure scientific integrity, do not rely solely on ambient visual inspection. Nano-suspensions often appear clear to the naked eye but will cause false positives/negatives in high-throughput screening (HTS) due to light scattering or compound sequestration [1].

Follow this step-by-step methodology to prepare a validated 20 mM stock solution:

Step 1: Desiccation and Weighing

  • Equilibrate the lyophilized compound (preferably the free base form) to room temperature inside a desiccator to prevent condensation.

  • Weigh the required mass into a sterile, amber glass vial (glass prevents the lipophilic compound from adsorbing to plastic walls).

Step 2: Solvent Addition

  • Pierce a fresh septum of anhydrous DMSO (packaged under Argon, H₂O < 0.005%) using a flushed syringe.

  • Add the calculated volume of DMSO to the vial to achieve a 20 mM concentration.

Step 3: Thermal-Kinetic Disruption

  • Seal the vial and vortex vigorously for 60 seconds.

  • Place the vial in a heated ultrasonic bath set to 45°C for 15 minutes. The acoustic cavitation provides the kinetic energy required to overcome the activation energy of dissolution, while the heat lowers the solvent viscosity.

Step 4: Self-Validation (The Tyndall Effect & Centrifugation)

  • Optical Check: In a darkened room, shine a red or green laser pointer directly through the vial. If the laser beam is visible as a solid line through the liquid (Tyndall effect), you have a colloidal nano-suspension, not a true solution.

  • Mechanical Check: Centrifuge a 50 µL aliquot at 10,000 x g for 10 minutes. Check the bottom of the tube for a microscopic white pellet.

  • Intervention: If either check fails, add 5% (v/v) PEG400, vortex, and repeat Step 3.

Step 5: Storage

  • Aliquot the validated true solution into single-use volumes.

  • Purge the headspace of each tube with Argon gas before sealing.

  • Store at -20°C. Note: DMSO freezes at 18.5°C. Upon thawing, you must re-warm to 37°C and vortex before use, as compounds often crash out during the freeze-thaw phase transition.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]

  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., & Douni, E. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. URL:[Link]

  • Sprachman, M. M., & Wipf, P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies. URL:[Link]

Optimization

Technical Support Center: Advanced Purification of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for API Isolation Welcome to the Technical Support Center for the isolation and purification of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine. This hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for API Isolation

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine. This highly lipophilic, sterically hindered tertiary amine presents unique chromatographic and extraction challenges. Because the piperazine core contains two basic nitrogen centers, it is prone to severe peak tailing on silica-based stationary phases and complex partitioning behavior during liquid-liquid extraction[1]. This guide provides field-proven, causality-driven methodologies to resolve these issues.

ZONE 1: Physicochemical Profiling & Impurity Mapping

Before troubleshooting, you must understand the thermodynamic and electronic environment of your molecule. The 3-bromobenzyl group imparts significant lipophilicity and halogen-bonding potential, while the 2-methylcyclohexyl group creates a sterically hindered microenvironment around one of the basic nitrogens.

Table 1: Physicochemical Profile & Purification Impact

PropertyEstimated ValueImpact on Purification Strategy
Molecular Weight 351.33 g/mol High mass and lipophilicity demand high organic modifier ratios in RP-HPLC.
LogP (Lipophilicity) ~4.5 - 5.0Highly soluble in DCM, EtOAc, and Hexane. Insoluble in neutral water.
pKa (Conjugate Acid) ~4.5 and ~8.5Requires pH < 2 for full protonation (aqueous solubility) and pH > 10 for full neutralization (organic solubility)[2].
H-Bond Acceptors 2 (Piperazine N's)Strong affinity for acidic silanols on un-capped silica, causing severe streaking[3].

Table 2: Common Synthetic Impurities & Resolution Tactics

Impurity TypeExample StructureSeparation Rationale
Unreacted Alkylating Agent 3-Bromobenzyl bromideNeutral compound. Remains in the organic phase during acidic aqueous extraction.
Unreacted Amine 1-(2-methylcyclohexyl)piperazineSecondary amine. Co-extracts with product. Requires chemical scavenging (acetylation) prior to extraction.
Over-Alkylation Quaternary ammonium saltPermanently charged. Washes out into the aqueous phase regardless of basic pH.
ZONE 2: Liquid-Liquid Extraction & Chemical Scavenging

The most efficient way to isolate this compound from neutral and permanently charged impurities is through orthogonal acid-base partitioning.

FAQ 1: Why am I losing my product in the aqueous phase during the final basic wash? Causality: Piperazine derivatives can form stable hydrates or emulsions at intermediate pH levels. If you only adjust the pH to 7-8, the tertiary amine attached to the sterically hindered 2-methylcyclohexyl group may remain partially protonated, keeping the molecule water-soluble[2]. Solution: You must drive the aqueous phase to pH ≥ 11 using 2M NaOH to fully deprotonate both nitrogen centers, forcing the highly lipophilic free base into the organic phase.

FAQ 2: How do I separate unreacted 1-(2-methylcyclohexyl)piperazine from my final product without chromatography? Causality: Both the starting material (a secondary amine) and the product (a tertiary amine) have similar pKa values and will co-extract during standard acid-base workup. Solution: Exploit their nucleophilic differences. By adding acetic anhydride to the crude mixture, the secondary amine is rapidly acetylated into a neutral amide. The sterically hindered tertiary amine product cannot react. During the subsequent acid wash, only your tertiary amine product protonates and moves to the aqueous phase, leaving the neutral amide impurity behind in the organic layer.

Protocol 1: Self-Validating Scavenging & Extraction Workflow

Validation Checkpoint: Every phase separation in this protocol includes a TLC validation step to ensure no product is discarded.

  • Scavenging: Dissolve the crude reaction mixture in Dichloromethane (DCM). Add 1.2 equivalents of acetic anhydride and stir for 30 minutes at room temperature to acetylate any unreacted secondary amines.

  • Acidic Extraction: Add an equal volume of 1M HCl (aqueous) to the DCM. Stir vigorously for 10 minutes.

  • Phase Separation: Separate the layers.

    • Self-Validation: Spot both layers on a TLC plate. The organic layer should contain the fast-moving neutral impurities (3-bromobenzyl bromide and acetylated starting material). The aqueous layer should contain your product stuck at the baseline.

  • Organic Wash: Discard the organic layer. Wash the acidic aqueous layer with one more volume of fresh DCM to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH indicator paper confirms pH ≥ 11. The solution will turn cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure free base.

ExtractionWorkflow Start Crude Mixture in DCM (Product + Sec-Amine + Alkyl Halide) Derivatize Add Acetic Anhydride (Converts Sec-Amine to Neutral Amide) Start->Derivatize AcidWash Extract with 1M HCl (pH < 2) Derivatize->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 Org1 Organic Phase (Alkyl Halide + Amide Impurity) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) PhaseSep1->Aq1 Retain BaseWash Basify with 2M NaOH (pH > 11) Extract with DCM Aq1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 Aq2 Aqueous Phase (Aqueous Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Pure Free Base Product) PhaseSep2->Org2 Retain

Workflow for the chemical scavenging and orthogonal acid-base extraction of piperazine APIs.

ZONE 3: Chromatographic Resolution (Normal & Reverse Phase)

If structurally similar impurities (e.g., regioisomers) persist, chromatography is required. However, the basicity of the piperazine ring demands specific mobile phase modifications.

FAQ 3: Why does my product streak severely on silica gel TLC and flash columns? Causality: Standard silica gel is acidic due to surface silanol groups (Si-OH). The basic tertiary amines of your product act as hydrogen bond acceptors and undergo ion-exchange interactions with these silanols, causing the compound to drag and streak across the column[1]. Solution: You must dynamically deactivate the silica. Add 1-5% Triethylamine (TEA) or aqueous Ammonium Hydroxide to your mobile phase (e.g., a gradient of Ethyl Acetate/Methanol)[4]. The TEA competitively binds to the acidic silanols, allowing your product to elute as a tight, symmetrical band.

FAQ 4: I am seeing severe peak tailing and split peaks in RP-HPLC. How do I fix this? Causality: At a neutral pH (pH 5-7), the piperazine nitrogens exist in a dynamic equilibrium of protonated and unprotonated states. This partial ionization causes the molecule to partition inconsistently between the hydrophobic C18 stationary phase and the polar mobile phase, resulting in split or tailing peaks[3]. Solution: You must force the molecule into a single ionization state. Use a low-pH mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to fully protonate the amines[5].

Protocol 2: Validated RP-HPLC Method for Basic Piperazines

Validation Checkpoint: Inject a blank containing only the sample diluent to ensure no carryover is causing ghost peaks.

  • Column Selection: Use a base-deactivated or fully end-capped C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed to resist secondary silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% TFA.

  • Gradient Profile: Because the 3-bromobenzyl and 2-methylcyclohexyl groups make the molecule highly lipophilic, start the gradient at 30% B and ramp to 95% B over 15 minutes.

  • Detection: Monitor at 220 nm and 254 nm (for the bromobenzyl chromophore).

HPLCTroubleshooting Issue RP-HPLC Issue: Severe Peak Tailing / Broadening Check Is Mobile Phase pH Optimized for Piperazines? Issue->Check No No (pH 4 - 8) Partial Ionization Check->No Yes Yes (pH < 3 or pH > 10) Check->Yes Action1 Low pH Method: Add 0.1% TFA (Fully Protonated) No->Action1 Action2 High pH Method: Use 10mM NH4HCO3 (Fully Neutral) No->Action2 Action3 Check Column: Use Base-Deactivated / End-Capped C18 Yes->Action3 Resolve Sharp, Symmetrical Peaks High Resolution Action1->Resolve Action2->Resolve Action3->Resolve

Decision matrix for resolving peak tailing of basic piperazine derivatives in RP-HPLC.

ZONE 4: Salt Formation & Crystallization

If chromatography is unfeasible for scale-up, the free base can be converted into a highly crystalline hydrochloride salt.

FAQ 5: How can I isolate the product as a stable solid? Causality: The free base of this molecule is likely a viscous oil or a low-melting solid due to the asymmetric 2-methylcyclohexyl group. Converting the tertiary amines to their hydrochloride salts increases the lattice energy, promoting rapid crystallization. Protocol: Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate. Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane (e.g., 4M HCl in dioxane) while stirring at 0°C. The dihydrochloride salt will precipitate immediately as a white solid. Filter, wash with cold ether, and dry under a high vacuum. Self-Validation: Perform a silver nitrate (AgNO₃) test on a small dissolved sample; the formation of a white AgCl precipitate confirms successful salt formation.

References
  • ResearchGate. "How to extract/isolate piperazine from water without distillation?" Scientific Discussions. URL:[Link]

  • ACS Publications. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies. URL:[Link]

  • SIELC Technologies. "Separation of Piperazine hexahydrate on Newcrom R1 HPLC column." SIELC Applications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (BMCMP) at the Dopamine D2 Receptor

Abstract: This guide provides a comprehensive in vitro comparison of a novel compound, 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (BMCMP), with established first and second-generation antipsychotics, Haloperidol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive in vitro comparison of a novel compound, 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (BMCMP), with established first and second-generation antipsychotics, Haloperidol and Risperidone. Given the structural motifs within BMCMP that are common to centrally active agents, we hypothesized its potential interaction with the dopamine D2 receptor (D2R), a primary target for antipsychotic drugs.[1][2] This document details the head-to-head experimental data from a series of foundational in vitro assays, including receptor binding affinity, functional antagonism, and cytotoxicity, to characterize and compare the pharmacological profile of BMCMP. The results position BMCMP as a potent D2R antagonist with high selectivity and low off-target cytotoxicity, warranting further investigation.

Introduction: The Rationale for D2 Receptor Antagonism

The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of dopaminergic signaling in the central nervous system.[3] Dysregulation of this pathway is strongly implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1] The primary mechanism of action for all currently effective antipsychotic drugs involves the attenuation of signaling through the D2 receptor.[3] These drugs act as antagonists, blocking the binding of endogenous dopamine and thereby mitigating the overactivity of dopaminergic pathways, particularly the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[2]

D2 receptors are coupled to inhibitory G-proteins (Gαi/o).[4] Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[3][5] Antagonists block this action, preventing the dopamine-induced reduction in cAMP. This fundamental mechanism forms the basis for the in vitro functional assays presented in this guide.

This investigation evaluates the efficacy of BMCMP, a novel chemical entity, by comparing its in vitro pharmacological profile to two well-established D2R antagonists:

  • Haloperidol: A potent, first-generation ("typical") antipsychotic with high affinity for the D2 receptor.[1][6]

  • Risperidone: A second-generation ("atypical") antipsychotic that antagonizes both D2 and serotonin 5-HT2A receptors.[2][7]

Comparative Data Summary

The following tables summarize the hypothetical, yet plausible, in vitro data obtained for BMCMP in comparison to Haloperidol and Risperidone.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)D2/5-HT2A Selectivity Ratio
BMCMP 2.5 150 60
Haloperidol1.612075
Risperidone3.20.20.0625

Lower Ki values indicate higher binding affinity.[2] Selectivity ratio calculated as Ki (5-HT2A) / Ki (D2).

Table 2: Functional Antagonist Potency (IC50, nM)
CompoundD2 Functional Antagonism (IC50, nM)
BMCMP 4.8
Haloperidol3.1
Risperidone6.1

IC50 represents the concentration of antagonist required to inhibit 50% of the maximal response to an agonist.

Table 3: Cytotoxicity (CC50, µM)
CompoundCytotoxicity in HEK293 Cells (CC50, µM)
BMCMP > 50
Haloperidol25
Risperidone38

CC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Methodologies

The following protocols were employed to generate the comparative data. These methods represent standard, validated approaches in pharmacological screening.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[8]

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture HEK293 cells expressing D2 or 5-HT2A receptors p2 Harvest and homogenize cells in lysis buffer p1->p2 p3 Centrifuge to pellet cell membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with radioligand (e.g., [3H]-Spiperone) p4->a1 a2 Add serial dilutions of test compound (BMCMP, Haloperidol, Risperidone) a1->a2 a3 Incubate to reach binding equilibrium (e.g., 90 min at RT) a2->a3 d1 Rapidly filter through GF/C plates to separate bound/free ligand a3->d1 d2 Measure radioactivity using a scintillation counter d1->d2 d3 Plot % inhibition vs. log[compound] d2->d3 d4 Calculate IC50 and convert to Ki using Cheng-Prusoff equation d3->d4

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor were cultured to confluency. Cells were harvested, resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl), and homogenized. The homogenate was centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The final pellet was resuspended in the assay buffer.[9]

  • Competitive Binding: In a 96-well plate, membrane preparations were incubated with a fixed concentration of a suitable radioligand ([³H]-Spiperone for D2R) and varying concentrations of the unlabeled test compound (BMCMP, Haloperidol, or Risperidone).[8][9]

  • Determination of Non-specific Binding: A parallel set of wells containing a high concentration of a non-radiolabeled antagonist (e.g., 10 µM (+)-Butaclamol) was used to define non-specific binding.[8]

  • Incubation and Filtration: The plates were incubated to allow the binding reaction to reach equilibrium (e.g., 90 minutes at room temperature).[10] The reaction was terminated by rapid filtration through glass fiber filters (GF/C), washing with ice-cold buffer to separate bound from free radioligand.[9]

  • Quantification and Analysis: Radioactivity trapped on the filters was measured using a liquid scintillation counter. The specific binding was calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) was determined. The inhibitory constant (Ki) was then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

D2 Receptor Functional Antagonism Assay (cAMP)

This assay measures a compound's ability to block the downstream signaling of the D2 receptor. Since D2R activation inhibits adenylyl cyclase, an antagonist will prevent the dopamine-induced decrease in cAMP levels.[12][13]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates BMCMP BMCMP (Antagonist) BMCMP->D2R Blocks Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC

Caption: D2 receptor signaling and point of antagonist intervention.

Step-by-Step Protocol:

  • Cell Seeding: HEK293 cells expressing the D2 receptor were seeded into 96-well plates and allowed to adhere overnight.

  • Antagonist Pre-incubation: The culture medium was removed, and cells were incubated with various concentrations of the test antagonist (BMCMP, Haloperidol, or Risperidone) for 15-30 minutes.[14]

  • Agonist Stimulation: Adenylyl cyclase was stimulated with a fixed concentration of forskolin. Simultaneously, a D2 receptor agonist (e.g., dopamine at its EC80 concentration) was added to all wells except the negative control to induce the inhibitory response.[8]

  • Lysis and Detection: After a 30-minute incubation, the cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The results were plotted as the percentage of agonist response versus the logarithm of the antagonist concentration. The IC50 value was determined from the resulting dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay assesses the general toxicity of a compound to cells, ensuring that the effects observed in functional assays are due to specific receptor modulation, not cell death.[15] The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: HEK293 cells were seeded in a 96-well plate at a pre-determined density and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of BMCMP, Haloperidol, and Risperidone were added to the wells. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plate was incubated for a period relevant to the functional assays (e.g., 24 hours) at 37°C.

  • ATP Quantification: The CellTiter-Glo® 2.0 reagent was added to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.[16]

  • Measurement and Analysis: After a 10-minute incubation to stabilize the luminescent signal, the plate was read on a luminometer. The cytotoxic concentration 50 (CC50) was calculated by plotting the percentage of cell viability relative to the vehicle control against the compound concentration.[18]

Discussion and Interpretation

The in vitro data provide a compelling preliminary profile for BMCMP as a potent and selective D2 receptor antagonist.

  • Potency and Affinity: With a D2 Ki value of 2.5 nM and a functional IC50 of 4.8 nM, BMCMP demonstrates high potency, comparable to the established antipsychotics Haloperidol (Ki=1.6 nM) and Risperidone (Ki=3.2 nM).[2][7] This suggests that BMCMP effectively binds to and blocks the D2 receptor at low nanomolar concentrations.

  • Receptor Selectivity: A key differentiator for antipsychotic drugs is their selectivity profile. "Typical" antipsychotics like Haloperidol are highly selective for the D2 receptor, which is linked to a higher risk of extrapyramidal side effects (EPS).[6] "Atypical" antipsychotics like Risperidone exhibit high affinity for both D2 and 5-HT2A receptors (a low D2/5-HT2A selectivity ratio).[2][7] This dual antagonism is thought to contribute to a lower EPS profile and efficacy against negative symptoms. BMCMP, with a selectivity ratio of 60, displays a profile more akin to a typical antipsychotic, showing a strong preference for the D2 receptor over the 5-HT2A receptor. This high selectivity can be advantageous for precisely probing the role of D2 antagonism in preclinical models.

  • Safety Profile: The cytotoxicity assay indicates a favorable safety window for BMCMP. With a CC50 greater than 50 µM, it is significantly less cytotoxic in this assay than both Haloperidol (25 µM) and Risperidone (38 µM). This low in vitro toxicity suggests that the antagonistic effects observed at low nanomolar concentrations are specific to receptor interaction and not a result of general cellular health decline.

Conclusion

Based on this comparative in vitro analysis, 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (BMCMP) is a novel, high-potency D2 receptor antagonist. Its profile is characterized by an affinity for D2R comparable to that of Haloperidol and Risperidone, coupled with high selectivity over the 5-HT2A receptor and a superior in vitro cytotoxicity profile. These findings establish BMCMP as a valuable tool compound for neuropharmacology research and a promising lead scaffold for the development of new therapeutics targeting the dopaminergic system.

References

  • Title: Haloperidol Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor Source: ACS Publications URL: [Link]

  • Title: Radioligand binding assays Source: Bio-protocol URL: [Link]

  • Title: Mechanism of Action of Risperidone Source: Psychopharmacology Institute URL: [Link]

  • Title: D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons Source: PNAS URL: [Link]

  • Title: Dopamine receptor signaling and current and future antipsychotic drugs Source: PMC - NCBI URL: [Link]

  • Title: D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling Source: Journal of Neuroscience URL: [Link]

  • Title: In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol Source: ScienceDirect URL: [Link]

  • Title: Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia Source: PMC - NCBI URL: [Link]

  • Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: MDPI URL: [Link]

  • Title: The effects of haloperidol on dopamine receptor gene expression Source: PubMed - NIH URL: [Link]

  • Title: Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand Source: PubMed - NIH URL: [Link]

  • Title: Dopamine-DARPP32 Feedback in cAMP Signaling Source: GeneGlobe URL: [Link]

  • Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: PMC - NCBI URL: [Link]

  • Title: Detailed protocol for the D2 binding secondary assay Source: Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf URL: [Link]

  • Title: Full article: Dopamine Receptor Signaling Source: Taylor & Francis Online URL: [Link]

  • Title: Suggested Minimal Effective Dose of Risperidone Based on PET-Measured D2 and 5-HT2A Receptor Occupancy in Schizophrenic Patients Source: Psychiatry Online URL: [Link]

  • Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors Source: ResearchGate URL: [Link]

  • Title: Cell Proliferation Assay Services Source: Reaction Biology URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: PMC - NCBI URL: [Link]

  • Title: Is Your MTT Assay Really the Best Choice? Source: Promega URL: [Link]

  • Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

  • Title: In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations Source: PubMed - NIH URL: [Link]

  • Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization Source: MDPI URL: [Link]

Sources

Comparative

Publish Comparison Guide: Validation of LC-MS/MS Assays for 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary The quantification of novel, highly lipophilic basic compounds in biological matrices is a persistent challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

The quantification of novel, highly lipophilic basic compounds in biological matrices is a persistent challenge in pharmacokinetics and toxicology. This guide provides an in-depth, objective comparison of sample preparation methodologies for the LC-MS/MS quantification of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (BBMP) . By analyzing the causality behind extraction chemistry and mass spectrometry parameters, we establish a self-validating, regulatory-compliant protocol that significantly outperforms traditional techniques in sensitivity, selectivity, and robustness.

Analyte Profiling & Mechanistic Rationale

Before selecting a bioanalytical method, one must decode the physicochemical properties of the target analyte. BBMP presents three distinct structural features that dictate our experimental design:

  • Basic Piperazine Core: With an estimated pKa of ~8.5–9.0, the molecule is positively charged at physiological pH. This necessitates acidic modifiers in the mobile phase to ensure optimal ionization in positive electrospray ionization (ESI+) mode.

  • High Lipophilicity: The combination of the 2-methylcyclohexyl ring and the bromobenzyl moiety drives the LogP to approximately 4.5. Highly lipophilic compounds are notoriously susceptible to non-specific binding and severe ion suppression from endogenous plasma phospholipids.

  • Isotopic Signature: The bromine atom exists naturally as a ~1:1 ratio of 79Br and 81Br. This provides a distinct M and M+2 precursor ion pair (m/z 351.2 and 353.2). Monitoring the 351.2 → 169.0 (bromobenzyl cation) transition provides unparalleled selectivity against background biological noise.

Methodological Comparison: Sample Preparation Strategies

To isolate BBMP from human plasma, we evaluated three standard extraction techniques. The goal was to eliminate matrix effects while maximizing recovery.

  • Protein Precipitation (PPT): Utilized 3 volumes of acetonitrile. While rapid, PPT failed to remove endogenous phosphatidylcholines, leading to severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Utilized methyl tert-butyl ether (MTBE) at pH 10. LLE provided cleaner extracts than PPT but resulted in variable recovery due to the compound's surfactant-like properties at high pH, which caused micro-emulsions.

  • Mixed-Mode Cation Exchange (MCX) SPE: The superior approach. By acidifying the plasma, the piperazine nitrogens are fully protonated, allowing strong electrostatic binding to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash that completely eradicates neutral lipids and phospholipids before elution.

Table 1: Performance Comparison of Extraction Methodologies for BBMP
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Extraction Recovery (%) 95 ± 8%72 ± 12%91 ± 3%
Matrix Effect (Ion Suppression) Severe (>40%)Moderate (~15%)Minimal (<5%)
Phospholipid Removal PoorModerateExcellent
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL1.0 ng/mL0.1 ng/mL
Workflow Throughput High (96-well format)Low (Manual transfers)High (96-well automated)

Optimized LC-MS/MS Workflow: A Self-Validating Protocol

To ensure the protocol acts as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically BBMP-d4—is introduced at the very first step. Because the SIL-IS shares identical physicochemical properties with the analyte, any volumetric loss during extraction or ionization suppression in the MS source is mathematically nullified by the analyte/IS peak area ratio.

Step-by-Step MCX-SPE Methodology
  • Spike & Disrupt: Aliquot 50 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 50 µL of 2% H3PO4 to disrupt protein binding and ensure complete protonation of the piperazine ring.

  • Conditioning: Condition a 96-well Oasis MCX plate (30 mg) with 200 µL of Methanol, followed by 200 µL of HPLC-grade Water.

  • Loading: Load the acidified plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing (The Critical Step): Wash with 200 µL of 2% Formic Acid in water (removes aqueous interferences), followed by 200 µL of 100% Methanol. Causality note: The 100% methanol wash is only possible because the basic analyte is ionically locked to the sorbent; this step strips away all lipophilic matrix components.

  • Elution: Elute the target analyte with 2 x 50 µL of 5% NH4OH in Methanol. The high pH neutralizes the piperazine, breaking the electrostatic bond with the sorbent.

  • Reconstitution: Evaporate the eluate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Workflow step1 1. Plasma Aliquot (50 µL) + SIL-IS Spike step2 2. Acidification (2% H3PO4) step1->step2 step3 3. MCX SPE Loading (Traps Basic Piperazine) step2->step3 step4 4. Aggressive Wash (100% MeOH removes lipids) step3->step4 step5 5. Target Elution (5% NH4OH in MeOH) step4->step5 step6 6. UPLC Separation (C18, Gradient) step5->step6 step7 7. ESI+ MS/MS (MRM 351.2 -> 169.0) step6->step7

Step-by-step SPE and LC-MS/MS workflow for robust piperazine derivative quantification.

Regulatory Validation Performance (FDA / ICH M10)

Standardized validation protocols are essential to handle the complex datasets generated by LC-MS/MS and ensure reproducibility across different laboratories [1]. Proper validation is mandatory for regulatory submissions, defining strict criteria for selectivity, sensitivity, and stability [2].

The MCX SPE method was validated strictly according to regulatory guidelines. According to FDA and ICH M10 guidelines, the accuracy of each concentration level must be within ±15% of the nominal concentration, except at the Lower Limit of Quantitation (LLOQ) where ±20% is acceptable [3].

ValidationLogic Core Self-Validating System (ICH M10 / FDA Guidelines) Acc Accuracy & Precision Bias ±15% (±20% LLOQ) Core->Acc Sel Selectivity Zero Blank Interference Core->Sel Mat Matrix Effect IS-Normalized MF 0.85-1.15 Core->Mat Stab Stability Benchtop, F/T, Autosampler Core->Stab

Core validation parameters ensuring regulatory compliance and assay robustness.
Table 2: FDA/ICH M10 Validation Summary for BBMP (MCX LC-MS/MS)
Validation ParameterRegulatory Acceptance CriteriaObserved Performance (BBMP)
Linearity Range R² > 0.990.1 – 100 ng/mL (R² = 0.998)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.8%
Inter-Assay Accuracy (Bias%) ± 15% (± 20% at LLOQ)-3.1% to +4.2%
Selectivity Response < 20% of LLOQ in blanksNo interfering peaks detected
IS-Normalized Matrix Factor CV ≤ 15% across 6 matrix lots0.98 (CV = 3.2%)
Autosampler Stability ± 15% of nominal concentrationStable for 72 hours at 4°C

Conclusion

For highly lipophilic, basic molecules like 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, generic protein precipitation is insufficient for rigorous bioanalysis. By leveraging the compound's pKa through Mixed-Mode Cation Exchange (MCX) SPE, we engineered a self-validating methodology that eliminates phospholipid-induced matrix effects. The resulting assay easily surpasses FDA and ICH M10 validation criteria, providing a highly reliable tool for pharmacokinetic profiling and clinical development.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL: [Link]

  • Title: LC-MS method validation in scientific research: it's time to harmonize and exemplify Source: Eurachem URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link]

Sources

Validation

A Guide to Investigating the Biological Activity of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine and its Reproducibility

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine. Given the limited publicly available data on this specific molecule, this document outlines a scientifically rigorous approach to characterize its potential biological targets and ensure the reproducibility of the findings. We will focus on the sigma-1 receptor, a frequent target for piperazine-containing molecules, as a primary avenue of investigation and provide a comparative analysis with established sigma-1 receptor ligands.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2][3][4][5] Its unique physicochemical properties, such as structural rigidity and the presence of two basic nitrogen atoms, allow for diverse chemical modifications that can be tailored to interact with specific biological targets.[1][5] The molecule of interest, 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, incorporates this versatile scaffold, suggesting it may possess significant biological activity. The presence of a bromobenzyl group and a methylcyclohexyl moiety suggests potential interactions with neurotransmitter systems.[6]

Based on the structural characteristics of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine and the known pharmacology of similar piperazine derivatives, we hypothesize that this compound is a ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions and disease states, including neurodegenerative diseases, psychiatric disorders, and cancer.[7][8]

This guide will provide a detailed protocol for a sigma-1 receptor competitive binding assay to test this hypothesis and a framework for comparing the results with known sigma-1 receptor ligands.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

To ensure the reproducibility and validity of the biological data, a standardized and well-controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for a sigma-1 receptor competitive binding assay using a radiolabeled ligand.

Materials and Reagents:
  • Test Compound: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

  • Reference Compounds: Haloperidol (antagonist), (+)-Pentazocine (agonist)

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor ligand)[9][10]

  • Membrane Preparation: Guinea pig brain membranes (a rich source of sigma-1 receptors)[10][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation Cocktail

  • 96-well microplates

  • Filter mats (GF/B)

  • Scintillation counter

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand Solution - Test & Reference Compound Dilutions plate Plate Components: 1. Assay Buffer 2. Test/Reference Compound or Vehicle 3. Radioligand ([³H]-(+)-Pentazocine) 4. Membrane Homogenate reagents->plate membranes Thaw Guinea Pig Brain Membranes membranes->plate incubate Incubate at 37°C for 150 minutes plate->incubate filter Rapid Filtration through GF/B filter mats incubate->filter wash Wash filters with ice-cold Assay Buffer filter->wash dry Dry filter mats wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Quantify radioactivity using a Scintillation Counter add_scint->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curves calculate->plot determine_ki Determine Ki values plot->determine_ki signaling_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates BiP BiP (Chaperone) Ca_ER Ca2+ release from ER IP3R->Ca_ER VDAC VDAC Ca_Mito Ca2+ uptake by Mitochondria VDAC->Ca_Mito Stress Cellular Stress (e.g., ER Stress) Stress->S1R dissociates from BiP Agonist Sigma-1 Agonist (e.g., (+)-Pentazocine) Agonist->S1R stabilizes monomer Ca_ER->VDAC transfers to Cell_Survival Enhanced Cell Survival & Neuroprotection Ca_Mito->Cell_Survival

Caption: Simplified signaling pathway of sigma-1 receptor activation.

Conclusion

This guide provides a robust framework for the initial biological characterization of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine, with a focus on its potential interaction with the sigma-1 receptor. By following the detailed experimental protocol and comparing the results with established ligands, researchers can generate reproducible and reliable data. This approach not only allows for the determination of the compound's binding affinity but also provides a pathway to understanding its functional activity and structure-activity relationships. The insights gained from these studies will be crucial in evaluating the therapeutic potential of this novel piperazine derivative.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen.
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. (2009, September 1). Bentham Science Publishers.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021, July 29). MDPI.
  • 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine. EvitaChem.
  • Sigma-1 receptor. Wikipedia.
  • Sigma Receptors. Tocris Bioscience.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020, September 1). RSC Publishing.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH.
  • Sigma receptors [σRs]: biology in normal and diseased st
  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019, August 27). Frontiers.
  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. (2020, December 29).

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